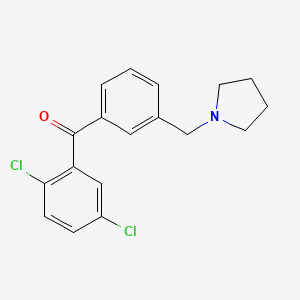
2,5-Dichloro-3'-pyrrolidinomethyl benzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2,5-Dichloro-3'-pyrrolidinomethyl benzophenone" is not directly mentioned in the provided papers. However, the papers do discuss related pyrrole derivatives and benzophenone compounds, which can provide insights into the chemical behavior and properties of similar compounds. For instance, the synthesis of a penta-substituted pyrrole derivative is described, which involves a one-pot four-component coupling reaction . Additionally, the formation of anionic supramolecular polymers containing dichloro diamido-substituted pyrrole anion dimers is reported . These studies contribute to the understanding of the chemical framework and reactivity of compounds within the same family as "2,5-Dichloro-3'-pyrrolidinomethyl benzophenone."
Synthesis Analysis
The synthesis of related pyrrole derivatives involves multi-component reactions. For example, a new pyrrole derivative was synthesized using a natural hydroxyapatite-catalyzed one-pot reaction . This method could potentially be adapted for the synthesis of "2,5-Dichloro-3'-pyrrolidinomethyl benzophenone" by altering the substituents and reaction conditions to fit the desired chlorination and pyrrolidinomethyl attachment on the benzophenone core.
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is often confirmed using spectroscopic techniques such as NMR and FT-IR, and in some cases, single-crystal X-ray diffraction . Computational studies, such as density functional theory (DFT), are also employed to predict spectral and geometrical data, which can be correlated with experimental data to confirm the structure .
Chemical Reactions Analysis
The reactivity of pyrrole derivatives can lead to the formation of supramolecular structures. For instance, pyrrole groups in certain compounds deprotonate and form anion dimers, which then link into polyanionic chains through hydrogen bonding . This indicates that "2,5-Dichloro-3'-pyrrolidinomethyl benzophenone" may also participate in similar reactions, potentially leading to the formation of novel supramolecular architectures.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives can be studied through electrochemical methods to determine their potential applications. For example, a pyrrole derivative exhibited good inhibition efficiency on steel surfaces, indicating its potential as a corrosion inhibitor . This suggests that "2,5-Dichloro-3'-pyrrolidinomethyl benzophenone" could also be analyzed for similar properties, which would be valuable in material science and industrial applications.
Applications De Recherche Scientifique
Synthesis and Properties in Polymer Derivatives
A study by Ghassemi and McGrath (2004) detailed the synthesis of high molecular weight poly(2,5-benzophenone) derivatives through a nickel-catalyzed coupling polymerization of 2,5-dichloro-4′-substituted benzophenones. These polymers were organosoluble, non-crystalline, and exhibited high thermal stability, with temperatures of 5% weight loss above 480 °C. This research suggests the potential of these polymers in high-performance applications due to their thermal stability and solubility characteristics (Ghassemi & McGrath, 2004).
Environmental Impact and Transformation
Liu et al. (2016) investigated the transformation of 4-hydroxyl benzophenone in water during chlorination disinfection processes. The study identified major transformation products and proposed pathways under various pH conditions. This research is critical in understanding the environmental impact and behavior of benzophenone compounds in water treatment processes (Liu et al., 2016).
Photocatalytic Degradation and Water Treatment
Research by Zhuang et al. (2013) focused on the transformation of UV filters like benzophenone-3 in chlorinated water. They established the formation of chlorinated products and assessed their photostability and toxicity. This study contributes to understanding how UV filters degrade in water treatment processes and their potential toxic effects (Zhuang et al., 2013).
Safety and Hazards
The safety data sheet for 2,5-Dichloro-3’-pyrrolidinomethyl benzophenone provides several precautionary statements. These include recommendations to obtain special instructions before use, to avoid handling until all safety precautions have been read and understood, and to keep away from heat/sparks/open flames/hot surfaces .
Propriétés
IUPAC Name |
(2,5-dichlorophenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO/c19-15-6-7-17(20)16(11-15)18(22)14-5-3-4-13(10-14)12-21-8-1-2-9-21/h3-7,10-11H,1-2,8-9,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGCGBWOCCHXSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC(=CC=C2)C(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00643219 |
Source


|
| Record name | (2,5-Dichlorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00643219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dichloro-3'-pyrrolidinomethyl benzophenone | |
CAS RN |
898770-80-4 |
Source


|
| Record name | (2,5-Dichlorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00643219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

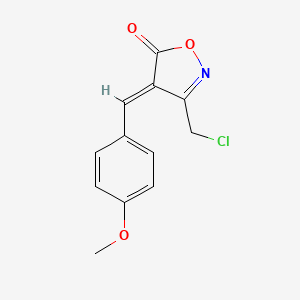
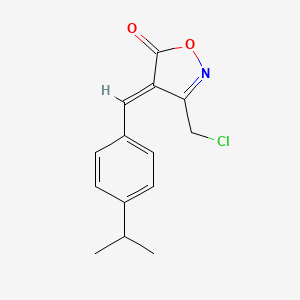
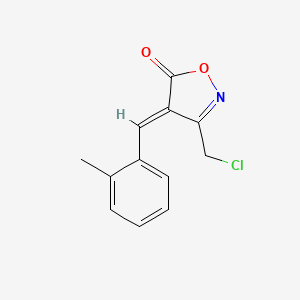
![(4E)-3-(chloromethyl)-4-[(5-methyl-2-thienyl)methylene]isoxazol-5(4H)-one](/img/structure/B1359542.png)
![2-Hydroxy-5-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid](/img/structure/B1359552.png)
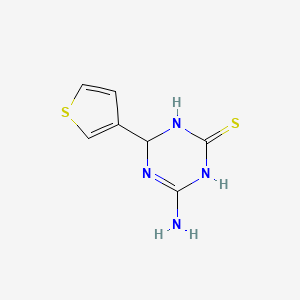





![3-(5-{[(5-Ethyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazol-2-YL)propanoic acid](/img/structure/B1359577.png)

